GPR35 Antagonism: Target-Class De-Risking Through a Negative Selectivity Screen
In a BRET-based GPR35 antagonism assay employing human GPR35-SPASM sensor cells and 300 µM zaprinast as agonist, 1-(tert-butyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea (tested as EOS70507) was classified as inactive, with an IC₅₀ exceeding 100 µM [1]. By contrast, the structurally related diaryl-urea clinical candidate BIRB 796 has not been systematically profiled against GPR35 in the public domain, and several pyrazolyl-urea kinase inhibitors have been flagged for polypharmacology involving aminergic GPCRs [2]. A confirmed negative result at GPR35 eliminates one potential source of inflammation-related confounding for in vivo mechanistic studies.
| Evidence Dimension | GPR35 antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | >100 µM (inactive) |
| Comparator Or Baseline | Class-level baseline: typical GPR35 tool antagonists (e.g., CID2745687) exhibit IC₅₀ <10 µM in the same assay format; many diaryl-urea kinase inhibitors are unprofiled |
| Quantified Difference | At least 10-fold lower potency than active GPR35 antagonists; inactivity confirmed per assay criteria |
| Conditions | Human GPR35 BRET SPASM sensor assay; agonist zaprinast 300 µM; positive control CID2745687 10 µM; IC₅₀ reported as > highest concentration tested (100 µM) when inhibition <50% |
Why This Matters
This provides a verified negative selectivity data point absent for more heavily pursued kinase-inhibitor chemotypes, allowing researchers to exclude GPR35-mediated effects in phenotypic screening or in vivo inflammation models.
- [1] ECBD Assay EOS300038. GPR35 Antagonism BRET Assay — Compound EOS70507. https://ecbd.eu/assays/EOS300038 (accessed 2026-04-29). View Source
- [2] Mackenzie, A. E. et al. The identification and pharmacological characterization of novel GPR35 antagonists. FASEB J. 2019, 33, 5005–5017. View Source
